molecular formula C14H31Cl3N4O2 B6199225 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride CAS No. 2679951-32-5

bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride

Cat. No.: B6199225
CAS No.: 2679951-32-5
M. Wt: 393.8
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Description

The compound "bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride" is an intriguing molecule with potential applications in various scientific fields. It contains two pyrrolidine rings, making it structurally unique and chemically versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves a multi-step process:

  • Step 1: Formation of the pyrrolidine ring through cyclization reactions.

  • Step 2: Introduction of the aminomethyl group via reductive amination.

  • Step 3: Coupling of two pyrrolidine units with ethanone linker through a condensation reaction.

  • Step 4: Formation of the trihydrochloride salt by reacting the product with hydrochloric acid.

Industrial Production Methods

While specific industrial methods for producing this compound on a large scale are proprietary, they generally involve optimizing the above steps for scalability and efficiency. This includes using high-purity reagents, precise control of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: May form corresponding N-oxides or diketones.

  • Reduction: Conversion of ketone to alcohol via hydrogenation.

  • Substitution: Aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Various amines, thiols.

Major Products

Oxidation yields N-oxides and diketones, reduction results in alcohol derivatives, and substitution reactions produce varied substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

Biology

The aminomethyl group provides potential for biochemical interactions, making it a candidate for enzyme inhibition studies.

Medicine

Industry

Used in developing novel materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways

The aminomethyl pyrrolidine groups can interact with various biological targets, including receptors and enzymes. The compound may inhibit or modulate enzyme activity by binding to the active site or allosteric sites, impacting cellular pathways.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds, bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride stands out due to its dual pyrrolidine units, providing enhanced interaction potential.

Similar Compounds

  • Bis(pyrrolidinyl)ketone derivatives

  • Aminomethyl-substituted pyrrolidines

  • Pyrrolidine-based enzyme inhibitors

There you have it—a comprehensive look at this compound in all its glory

Properties

CAS No.

2679951-32-5

Molecular Formula

C14H31Cl3N4O2

Molecular Weight

393.8

Purity

95

Origin of Product

United States

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